

# An In-depth Technical Guide to Methyl Cyclobutanecarboxylate (CAS 765-85-5)

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## Compound of Interest

Compound Name: Methyl 1-cyanocyclobutanecarboxylate

Cat. No.: B1328054

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## Introduction

Methyl cyclobutanecarboxylate, identified by the CAS number 765-85-5, is an organic compound featuring a cyclobutane ring esterified with a methyl group. This molecule serves as a versatile building block in organic synthesis and is of interest to the pharmaceutical and agrochemical industries as a key intermediate.<sup>[1]</sup> Its rigid, three-dimensional structure imparted by the cyclobutane moiety makes it a valuable scaffold in medicinal chemistry for achieving conformational restriction in drug candidates.<sup>[2]</sup> This guide provides a comprehensive overview of its chemical and physical properties, synthesis and analysis protocols, and a discussion of its relevance in research and development.

## Chemical Structure and Identification

The structural representation and key identifiers for methyl cyclobutanecarboxylate are provided below.

Identifier	Value
IUPAC Name	methyl cyclobutanecarboxylate
CAS Number	765-85-5
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>
SMILES	<chem>COC(=O)C1CCC1</chem>
InChI	InChI=1S/C6H10O2/c1-8-6(7)5-3-2-4-5/h5H,2-4H2,1H3

## Physicochemical Properties

A summary of the key physicochemical properties of methyl cyclobutanecarboxylate is presented in the following table.

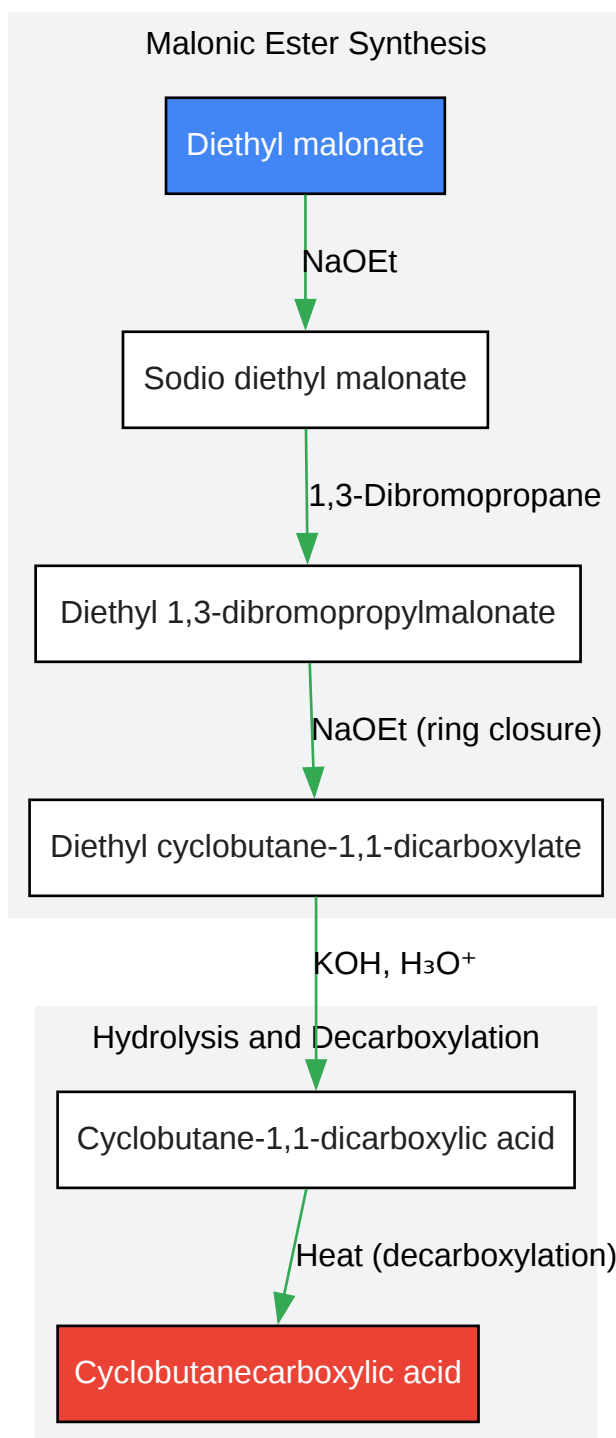
Property	Value	Source(s)
Molecular Weight	114.14 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1][3]
Boiling Point	135-138.7 °C	[1][4]
Density	~0.99 g/mL	[5]
Refractive Index	1.4260 to 1.4300 (at 20°C)	[3][5]
Flash Point	30.1 °C	[1]
Solubility	Soluble in organic solvents	[1]

## Experimental Protocols

### Synthesis

Methyl cyclobutanecarboxylate can be synthesized via the Fischer esterification of its parent carboxylic acid, cyclobutanecarboxylic acid, with methanol in the presence of an acid catalyst.

A detailed, reliable protocol for the synthesis of cyclobutanecarboxylic acid is available from Organic Syntheses.[6] The general workflow involves the malonic ester synthesis followed by decarboxylation.



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**Figure 1:** Synthesis workflow for cyclobutanecarboxylic acid.

The following is a general procedure for the Fischer esterification of cyclobutanecarboxylic acid.<sup>[7][8][9][10]</sup>

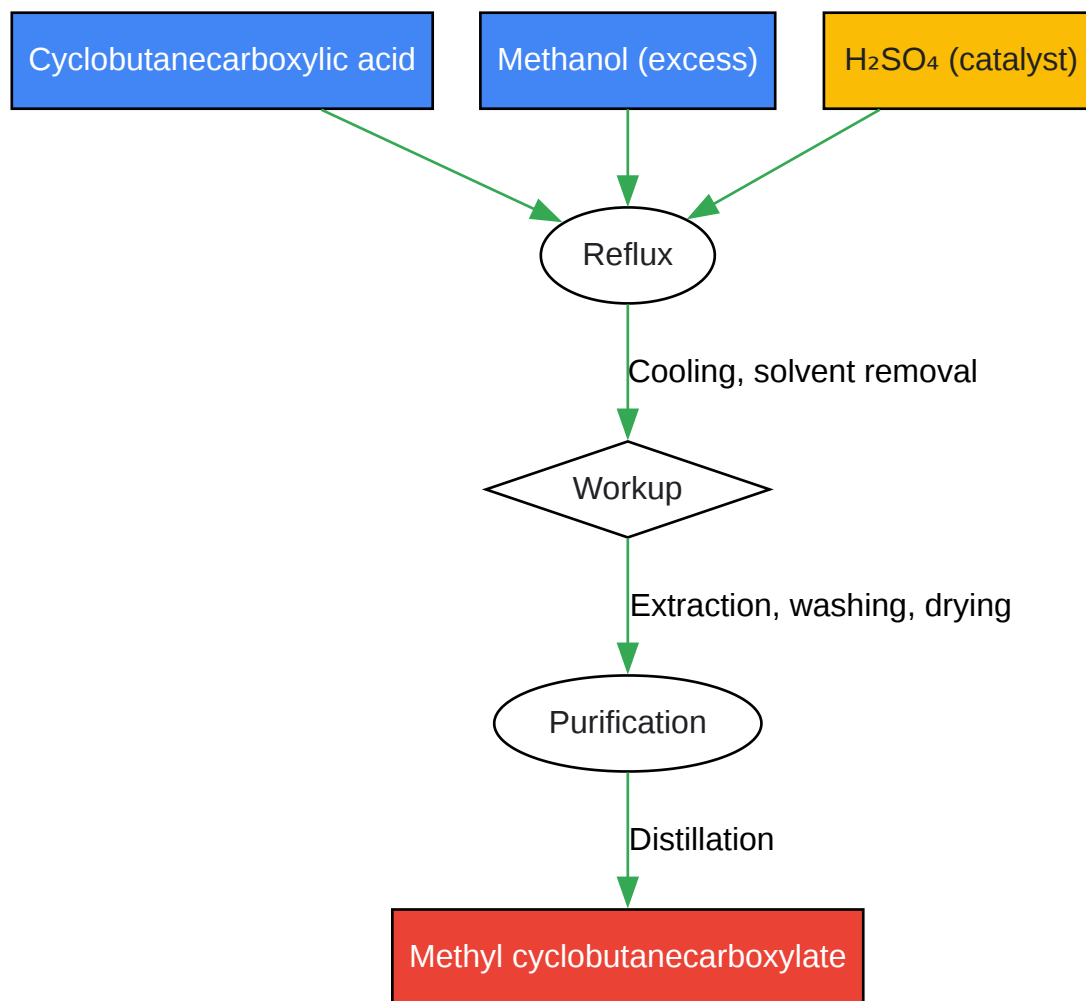
Materials:

- Cyclobutanecarboxylic acid
- Methanol (anhydrous, large excess)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine cyclobutanecarboxylic acid and a large excess of methanol (which also acts as the solvent).
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl cyclobutanecarboxylate.

- Purify the crude product by distillation under reduced pressure.



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**Figure 2:** Experimental workflow for Fischer esterification.

## Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of methyl cyclobutanecarboxylate.

While a specific, published spectrum for methyl cyclobutanecarboxylate is not readily available, the expected signals in <sup>1</sup>H and <sup>13</sup>C NMR spectra can be predicted based on its structure and data from similar compounds.<sup>[11][12][13][14][15]</sup>

- $^1\text{H}$  NMR: Expected signals would include a singlet for the methyl ester protons ( $\sim 3.7$  ppm), a multiplet for the methine proton on the cyclobutane ring, and multiplets for the methylene protons of the cyclobutane ring.
- $^{13}\text{C}$  NMR: Expected signals would include a peak for the carbonyl carbon ( $\sim 175$  ppm), a peak for the methoxy carbon ( $\sim 51$  ppm), a peak for the methine carbon, and peaks for the methylene carbons of the cyclobutane ring. The chemical shift for the cyclobutane carbons is expected to be in the upfield region.[\[15\]](#)

Mass spectral analysis, typically coupled with Gas Chromatography (GC-MS), is a powerful tool for the identification and quantification of methyl cyclobutanecarboxylate. The fragmentation pattern would be characteristic of a methyl ester of a cyclic carboxylic acid.[\[16\]](#)

The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretching of the ester group around  $1730\text{--}1750\text{ cm}^{-1}$ .[\[3\]](#)

## Biological Activity and Applications in Drug Development

Currently, there is limited publicly available data on the specific biological activities or toxicological properties of methyl cyclobutanecarboxylate.[\[17\]](#)[\[18\]](#) Safety data sheets indicate that no acute toxicity information is available for this product.[\[17\]](#)

However, the cyclobutane moiety is an increasingly important structural motif in medicinal chemistry.[\[2\]](#) Its incorporation into molecules can impart conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. While cyclopropane rings and double bonds can alter the electronic properties of a molecule, the cyclobutane ring is considered more electronically benign.[\[2\]](#)

Methyl cyclobutanecarboxylate serves as a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[\[1\]](#) Its utility as a pharmaceutical intermediate suggests its role in the early stages of drug discovery and development pipelines.

## Safety and Handling

Based on available safety data sheets, methyl cyclobutanecarboxylate is a flammable liquid and vapor.[17] Standard laboratory safety precautions should be observed, including working in a well-ventilated area, avoiding contact with skin and eyes, and keeping it away from sources of ignition.[18] The toxicological properties have not been fully investigated.[17][18]

## Conclusion

Methyl cyclobutanecarboxylate (CAS 765-85-5) is a commercially available compound with well-defined physicochemical properties. While specific biological activity data is sparse, its structural features make it a valuable intermediate in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. The experimental protocols for its synthesis and analysis are based on standard and well-established organic chemistry techniques. Further research into its biological effects and toxicological profile would be beneficial for expanding its applications.

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